molecular formula C10H18N2O2 B011566 1-(2-Ethylideneheptanoyl)urea CAS No. 102613-32-1

1-(2-Ethylideneheptanoyl)urea

Cat. No. B011566
M. Wt: 198.26 g/mol
InChI Key: GZXQVLMVKMXPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of urea-based compounds involves complex chemical reactions. Theoretical studies suggest that the synthesis of urea can be achieved through electrochemical C–N coupling of carbon dioxide and nitrogen oxides under environmental conditions . This method provides a promising alternative to traditional industrial urea synthesis, optimizing two high-energy consumption and high-pollution industrial steps into one renewable energy-driven electrocatalytic process .


Chemical Reactions Analysis

The chemical reactions involving urea-based compounds are complex and depend on various factors. For instance, urea can undergo reactions with amino acids, resulting in the formation of carbamoyl amino acids . Moreover, urea synthesis involves reactions with ammonia and carbon dioxide under high pressure and temperature conditions .

Future Directions

The future of urea synthesis lies in the development of more efficient and environmentally friendly methods. Electrochemical C–N coupling of carbon dioxide and nitrogen oxides under environmental conditions is a promising direction for future research . This method could optimize two high-energy consumption and high-pollution industrial steps into one renewable energy-driven electrocatalytic process .

properties

IUPAC Name

(2E)-N-carbamoyl-2-ethylideneheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-3-5-6-7-8(4-2)9(13)12-10(11)14/h4H,3,5-7H2,1-2H3,(H3,11,12,13,14)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQVLMVKMXPRH-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=CC)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C(=C\C)/C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylideneheptanoyl)urea

CAS RN

102613-32-1
Record name Urea, 1-(2-ethylideneheptanoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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